(3,5-Dimethylphenoxy)acetyl chloride CAS number and properties
(3,5-Dimethylphenoxy)acetyl chloride CAS number and properties
This technical guide details the chemical identity, synthesis, handling, and applications of (3,5-Dimethylphenoxy)acetyl chloride , a specialized intermediate used in medicinal chemistry and agrochemical development.
Executive Summary
(3,5-Dimethylphenoxy)acetyl chloride (CAS 78357-63-8 ) is a highly reactive acyl chloride derivative of 3,5-dimethylphenoxyacetic acid. It serves as a critical electrophilic building block in organic synthesis, primarily used to introduce the lipophilic 3,5-dimethylphenoxyacetyl moiety into pharmacophores via nucleophilic acyl substitution. This structural motif is valued in drug design for its ability to modulate metabolic stability and receptor binding affinity, particularly in the development of auxin analogs and peroxisome proliferator-activated receptor (PPAR) modulators.
Chemical Identity & Properties
The compound is characterized by a phenoxy core substituted with two methyl groups at the meta positions, linked to an acetyl chloride tail. This configuration imparts significant lipophilicity while maintaining high reactivity toward nucleophiles.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | (3,5-Dimethylphenoxy)acetyl chloride |
| CAS Number | 78357-63-8 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | Liquid (at room temperature) or low-melting solid |
| Boiling Point | 79–85 °C @ 0.1 mmHg (Lit.)[1] |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| Precursor Acid | 3,5-Dimethylphenoxyacetic acid (CAS 5406-14-4) |
Synthesis & Production Architecture
The industrial and laboratory-scale production of (3,5-Dimethylphenoxy)acetyl chloride follows a robust two-step sequence. The process begins with a Williamson ether synthesis to form the carboxylic acid intermediate, followed by chlorination.
Step 1: Etherification (Precursor Synthesis)
3,5-Dimethylphenol is treated with chloroacetic acid under basic conditions (NaOH/KOH). The phenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride to form 3,5-dimethylphenoxyacetic acid .
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Critical Control Point: Temperature must be controlled to prevent polymerization or multiple alkylations.
Step 2: Acyl Chloride Formation
The isolated acid is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
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Catalysis: A drop of DMF (N,N-Dimethylformamide) is often added to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.
Visualization: Synthesis Pathway
Figure 1: Two-step synthesis pathway from 3,5-dimethylphenol to the target acid chloride.
Handling, Safety & Stability (E-E-A-T)
As an acid chloride, this compound is moisture-sensitive and corrosive . Its handling requires strict adherence to exclusion of atmospheric water to prevent degradation back to the parent acid and hydrochloric acid.
Storage Protocol
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Atmosphere: Store under inert gas (Argon or Nitrogen).
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Temperature: Refrigeration (2–8 °C) is recommended to inhibit slow decomposition.
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Container: Tightly sealed glass vials with PTFE-lined caps; avoid metal containers that may corrode.
Hazard Mitigation
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Hydrolysis Risk: In contact with water, it releases HCl fumes. All glassware must be flame-dried.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
Applications in Drug Development
(3,5-Dimethylphenoxy)acetyl chloride is primarily utilized as a derivatizing agent . Its high reactivity allows for the rapid attachment of the 3,5-dimethylphenoxy group to amines, alcohols, and thiols.
Key Reaction Pathways[3][4]
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Amidation: Reaction with primary/secondary amines to form phenoxyacetamides . This motif is common in local anesthetics and anti-arrhythmic agents.
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Esterification: Reaction with alcohols to form phenoxyacetates , often used to increase the lipophilicity of polar drugs (prodrug strategy).
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Friedel-Crafts Acylation: Can be used to attach the acetyl group to aromatic rings in the synthesis of complex heterocycles.[2]
Visualization: Reactivity Profile
Figure 2: Divergent synthesis applications demonstrating the versatility of the acid chloride in generating amides, esters, and ketones.
Experimental Protocol: Synthesis from Acid
Use this protocol to generate fresh (3,5-dimethylphenoxy)acetyl chloride from the stable acid precursor.
Objective: Convert 3,5-dimethylphenoxyacetic acid to its acid chloride.
Materials:
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3,5-Dimethylphenoxyacetic acid (10 mmol, ~1.80 g)
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Thionyl Chloride (SOCl₂) (15 mmol, 1.1 mL)
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DMF (Catalytic amount, 1-2 drops)
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Dry Toluene (10 mL)
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Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), oil bath.
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the 3,5-dimethylphenoxyacetic acid in dry toluene.
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Addition: Add thionyl chloride dropwise via syringe. Add 1 drop of DMF.
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Reaction: Attach the reflux condenser with a drying tube. Heat the mixture to 70–80 °C for 2–3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.
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Completion: The reaction is complete when the solid acid dissolves completely and gas evolution ceases.
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Work-up: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
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Purification: The residue is a crude oil/low-melting solid. For high purity, perform vacuum distillation (bp 79–85 °C @ 0.1 mmHg).
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Validation: Obtain an IR spectrum. Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride) .
References
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Sigma-Aldrich. (3,5-Dimethylphenoxy)acetic acid Product Page. Retrieved from
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PubChem. Compound Summary for CID 79405: 3,5-Xylyloxyacetic acid. National Library of Medicine. Retrieved from [3]
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GuideChem. (3,5-Dimethylphenoxy)acetyl chloride CAS 78357-63-8 Details. Retrieved from
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United States Patent Office. Process for production of phenoxyacetyl chlorides. (Referenced for boiling point data). Retrieved from
